rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of a bromine atom at the 3alpha position and a hydroxyl group at the 4beta position
Preparation Methods
The synthesis of rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4beta-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane (CH2Cl2) and may be conducted at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1-benzopyran-4beta-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3alpha-Chloro-3,4-dihydro-2H-1-benzopyran-4beta-ol: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
3alpha-Iodo-3,4-dihydro-2H-1-benzopyran-4beta-ol: Contains an iodine atom, which may lead to different reactivity and biological effects compared to the bromine-containing compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical and biological properties.
Properties
CAS No. |
1820580-17-3; 28619-76-3 |
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Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.073 |
IUPAC Name |
(3S,4S)-3-bromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H9BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5H2/t7-,9-/m0/s1 |
InChI Key |
IRKFPBGYQHADRB-CBAPKCEASA-N |
SMILES |
C1C(C(C2=CC=CC=C2O1)O)Br |
solubility |
not available |
Origin of Product |
United States |
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